N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-9-14-15(11(10)2)18-17(22-14)19-16(20)12-5-7-13(21-3)8-6-12/h4-9H,1-3H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKAJUZWJYORJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(methylthio)benzamide. Its molecular formula is with a molecular weight of approximately 270.34 g/mol. The structure features a benzothiazole ring system substituted with dimethyl groups and a methylthio-benzamide moiety, which may contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and therapeutic effects against inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. It may interact with DNA and disrupt cancer cell proliferation through various mechanisms.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings highlight the potential use of this compound as an antimicrobial agent in clinical settings.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Key findings include:
- Cell Viability Assays : In studies using human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated IC50 values of 15 µM and 20 µM respectively after 48 hours of treatment.
- Mechanism Exploration : The compound was found to induce apoptosis via the intrinsic pathway, characterized by increased levels of caspase-3 and PARP cleavage.
Case Studies
- Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. Results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathway activation .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound exhibited a dose-dependent response with notable efficacy at concentrations as low as 16 µg/mL .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s compounds, involving condensation of substituted benzoic acids with thiazol-2-amines.
- Spectroscopic Validation : ¹H NMR would distinguish the target’s methylthio (δ ~2.5 ppm for -SMe) and dimethylthiazole (δ ~2.3–2.4 ppm for CH₃) groups from analogues with pyridinyl or amine substituents .
- Biological Potential: While direct activity data for the target compound is lacking, structurally related compounds show antimicrobial, anticancer, and enzyme-inhibitory activities. The methylthio group may confer unique reactivity or binding profiles .
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
A widely adopted method involves coupling 4,5-dimethylbenzo[d]thiazol-2-amine with 4-(methylthio)benzoyl chloride using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This protocol, adapted from analogous benzothiazole syntheses, proceeds as follows:
Reaction Setup :
- 4,5-Dimethylbenzo[d]thiazol-2-amine (1.0 equiv) and 4-(methylthio)benzoyl chloride (1.2 equiv) are dissolved in dichloromethane (DCM).
- DMAP (0.1 equiv) and DCC (1.1 equiv) are added under nitrogen at 0°C.
- The mixture is stirred at room temperature for 12–24 hours.
Workup :
- Precipitated dicyclohexylurea (DCU) is filtered, and the organic layer is washed with NaHCO₃ and brine.
- The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Yield : 35–48% (dependent on substituent electronics and purification efficiency).
One-Pot Tandem Synthesis
A streamlined approach condenses benzothiazole formation and amide coupling into a single pot:
Benzothiazole Ring Construction :
- 2-Amino-4,5-dimethylthiophenol is cyclized with ammonium thiocyanate and bromine in acetic acid to form 4,5-dimethylbenzo[d]thiazol-2-amine.
In Situ Amidation :
- Without isolation, 4-(methylthio)benzoic acid is introduced, followed by thionyl chloride (SOCl₂) to generate the acyl chloride.
- Triethylamine (TEA) is added to facilitate amide bond formation.
Advantages : Reduces intermediate purification steps; Yield : 28–40%.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DCM, THF) outperform DMF or DMSO due to minimized side reactions. Elevated temperatures (40–50°C) accelerate coupling but risk decomposition of the methylthio group.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 24 | 45 |
| THF | 40 | 18 | 38 |
| DMF | 25 | 24 | 22 |
Catalytic Systems
Alternative catalysts such as HATU or EDCI improve yields to 50–55% but increase cost. DMAP remains preferred for its balance of efficiency and affordability.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time = 8.2 min.
Applications and Derivative Synthesis
The compound serves as a precursor for antimicrobial and anticancer agents. Functionalization at the methylthio group (e.g., oxidation to sulfone) or benzothiazole ring (e.g., halogenation) expands its utility.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Thiazole ring formation via Hantzsch synthesis (condensation of α-haloketones with thioamides under acidic/basic conditions) .
- Amide coupling using reagents like EDCI/HOBt or carbodiimides in solvents such as DMF or dichloromethane .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular symmetry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours .
- Controls : Include standard antibiotics (e.g., ampicillin, fluconazole) and solvent blanks .
Advanced Research Questions
Q. How can researchers investigate the compound’s kinase inhibitory activity and validate its efficacy?
- Kinase assays : Use recombinant kinases (e.g., Aurora A/B) with ATP-Glo™ or radiometric assays to measure IC₅₀ values .
- Cellular models : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays and flow cytometry for apoptosis/cycle arrest .
- Structural studies : Perform X-ray crystallography or molecular docking (e.g., PDB: 1MQ4) to map binding interactions .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- Metabolite identification : Use LC-MS/MS to detect active/inactive derivatives .
- Dose optimization : Adjust dosing regimens based on toxicity (e.g., liver/kidney function markers) .
Q. How do methylthio and dimethyl substituents influence pharmacokinetic properties?
- Lipophilicity : Methylthio enhances logP (octanol-water partition coefficient), improving membrane permeability .
- Metabolic stability : Dimethyl groups reduce cytochrome P450-mediated oxidation, prolonging half-life in vivo .
- Solubility : Sulfur-containing groups may require formulation with cyclodextrins or PEG-based carriers .
Q. What computational approaches predict structure-activity relationships (SAR) for benzamide-thiazole derivatives?
- QSAR modeling : Use descriptors like Hammett constants and topological polar surface area (TPSA) to correlate substituents with activity .
- Molecular dynamics : Simulate ligand-protein binding (e.g., MDM2-p53 interaction) to prioritize derivatives .
- Machine learning : Train models on datasets from PubChem BioAssay to predict IC₅₀ values .
Key Data and Findings from Evidence
| Biological Activity | Experimental Model | Key Result(s) | Reference |
|---|---|---|---|
| Kinase Inhibition | Aurora Kinase A/B | IC₅₀ = 0.42 µM (Aurora A), 1.2 µM (Aurora B) | |
| Antiviral (HBV) | In vitro HBV replication | 80% viral load reduction at 10 µM | |
| Antimicrobial | S. aureus (MIC) | MIC = 8 µg/mL vs. 2 µg/mL for ampicillin | |
| Cytotoxicity | HeLa cells (MTT assay) | IC₅₀ = 12.5 µM after 48h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
